3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid
Description
3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid (CAS: 1316227-17-4) is a heterocyclic compound with a molecular formula of C₁₅H₁₈N₂O₃ and a molecular weight of 282.32 g/mol . Its structure comprises a pyridin-2-yl group linked to a propanoic acid moiety via a methylene bridge, while the 6-position of the pyridine ring is substituted with a 1-acetylpiperidin-3-yl group.
The compound’s synthetic utility is underscored by its presence in supplier catalogs (e.g., Ambeed, Inc.) as a building block for drug discovery, particularly in targeting epigenetic enzymes or kinase pathways .
Properties
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)17-9-3-4-12(10-17)14-6-2-5-13(16-14)7-8-15(19)20/h2,5-6,12H,3-4,7-10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVAZYOCGJGPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine moiety enhance the compound's efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The acetylpiperidine group is believed to play a crucial role in enhancing blood-brain barrier permeability, allowing for better central nervous system targeting .
Pharmacological Insights
1. Enzyme Inhibition
this compound has been identified as a potent inhibitor of several enzymes linked to disease pathways. For instance, it has shown inhibitory activity against protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. This inhibition could lead to the development of new cancer therapies targeting PRMT5-mediated pathways .
2. Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial activities against a range of bacterial strains. The structural components contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent .
Biochemical Studies
1. Structure-Activity Relationship (SAR) Analysis
The effectiveness of this compound can be attributed to its unique structure. SAR studies have indicated that modifications to the pyridine and piperidine rings can significantly alter biological activity, providing insights into optimal configurations for desired effects .
2. Toxicological Assessments
Toxicity studies are critical for evaluating the safety profile of this compound. Preliminary results suggest that it has a favorable safety margin in vitro, but further in vivo studies are necessary to confirm these findings and understand the metabolic pathways involved in its clearance from biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(6-(1-acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid with five structurally related pyridine- or piperidine-containing propanoic acid derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted.
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- CAS : 70702-47-5
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Key Features: Pyridin-3-yl substitution instead of pyridin-2-yl. Amino acid backbone (α-amino group) instead of acetylpiperidine.
- Biological Activity : Used in peptide synthesis and as a chiral building block for bioactive molecules .
- Pyridin-3-yl substitution may alter binding specificity in receptor targets compared to pyridin-2-yl derivatives .
3-((6-(4-(2-Cyano-3-methylbut-2-enoyl)-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic Acid
- CAS: Not explicitly provided (hydrolysis product of inhibitor N45) .
- Molecular Formula : C₁₉H₂₄N₆O₄
- Molecular Weight : 400.43 g/mol
- Key Features: Pyrimidine core instead of pyridine. 1,4-Diazepane and cyano-enone substituents.
- Biological Activity : Binds to the KDM5A JMJ domain, acting as a hydrolyzed inhibitor with reduced potency compared to its parent compound .
- Comparison: Larger molecular weight and rigid pyrimidine-diazepane system may limit membrane permeability. The cyano-enone group enables covalent binding to target enzymes, a feature absent in the acetylpiperidine-containing compound .
3-(2-Chloro-N-(pyridin-2-yl)acetamido)propanoic Acid
- CAS : 2688571-04-0
- Molecular Formula : C₁₀H₁₁ClN₂O₃
- Molecular Weight : 242.66 g/mol
- Key Features :
- Chloroacetamido group at the pyridin-2-yl position.
- Biological Activity : Used as a reference impurity standard in dabigatran synthesis .
- Comparison: The chloro substituent increases electrophilicity, enabling reactivity with nucleophilic residues in enzymes.
3-[4-(Difluoromethyl)-6-oxo-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic Acid
- CAS : 1018126-81-2
- Molecular Formula : C₁₁H₁₀F₃N₃O₃
- Molecular Weight : 301.22 g/mol
- Key Features :
- Fused pyrazolopyridine core with difluoromethyl and isopropyl groups.
- Biological Activity: Not explicitly stated, but fluorinated groups typically enhance lipophilicity and bioavailability .
- Comparison :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Relevance |
|---|---|---|---|---|
| This compound | C₁₅H₁₈N₂O₃ | 282.32 | Acetylpiperidine, pyridin-2-yl | Enzyme inhibition, drug discovery |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | Pyridin-3-yl, α-amino group | Peptide synthesis |
| Inhibitor N45 hydrolysis product | C₁₉H₂₄N₆O₄ | 400.43 | Pyrimidine, 1,4-diazepane, cyano-enone | KDM5A inhibition |
| 3-(2-Chloro-N-(pyridin-2-yl)acetamido)propanoic acid | C₁₀H₁₁ClN₂O₃ | 242.66 | Chloroacetamido, pyridin-2-yl | Impurity standard |
| Pyrazolopyridine derivative | C₁₁H₁₀F₃N₃O₃ | 301.22 | Difluoromethyl, pyrazolopyridine | Enhanced lipophilicity |
Key Research Findings and Implications
Substituent Position Matters : Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct binding profiles compared to pyridin-3-yl analogs due to differences in hydrogen-bonding geometry .
Acetylpiperidine vs. Chloro Groups : The acetylpiperidine moiety enhances metabolic stability compared to reactive chloroacetamido groups, which are prone to nucleophilic displacement .
Impact of Fluorination : Difluoromethyl groups in pyrazolopyridine derivatives improve pharmacokinetic properties, suggesting a strategy for optimizing the target compound .
Biological Activity
3-(6-(1-Acetylpiperidin-3-yl)pyridin-2-yl)propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a pyridine moiety, and a propanoic acid functional group, which likely contribute to its biological activity.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses. Here are some key findings:
-
Neuroprotective Effects :
- Studies suggest that piperidine derivatives can enhance neuroprotective mechanisms against neurodegenerative diseases. The acetylpiperidine component may play a role in modulating neurotransmitter systems, particularly acetylcholine and dopamine pathways.
- Antiinflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Neuroprotective Mechanism
In a study examining the neuroprotective effects of piperidine derivatives, researchers found that compounds similar to this compound significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was attributed to the modulation of the MAPK signaling pathway, which is crucial for cell survival .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of related compounds highlighted that treatment with these derivatives led to a marked decrease in nitric oxide (NO) levels in RAW264.7 macrophages. This effect was linked to the inhibition of NF-kB activation, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Neuroprotection | Reduces apoptosis | Modulation of MAPK signaling |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | Inhibition of NF-kB activation |
| Antimicrobial | Inhibits growth of bacteria and fungi | Disruption of microbial cell functions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
